Spermine NONOate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C10H26N6O2 |

|---|---|

分子量 |

262.35 g/mol |

IUPAC 名称 |

(E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium |

InChI |

InChI=1S/C10H26N6O2/c11-5-3-8-13-7-1-2-9-15(10-4-6-12)16(18)14-17/h13,17H,1-12H2/b16-14+ |

InChI 键 |

STVYBUMQUAJDER-JQIJEIRASA-N |

手性 SMILES |

C(CCN(CCCN)/[N+](=N\O)/[O-])CNCCCN |

规范 SMILES |

C(CCN(CCCN)[N+](=NO)[O-])CNCCCN |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Nitric Oxide Release Kinetics of Spermine NONOate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nitric oxide (NO) release kinetics of Spermine NONOate, a widely used diazeniumdiolate NO donor. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential data and methodologies for the effective utilization of this compound in a laboratory setting.

Core Concepts of this compound Decomposition

This compound, systematically named (Z)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio)butyl]-amino]diazen-1-ium-1,2-diolate, is a stable complex of nitric oxide and the polyamine spermine. In aqueous solutions, it undergoes spontaneous, pH-dependent decomposition to release nitric oxide.[1][2] This process follows first-order kinetics, making this compound a reliable and controllable source of NO for experimental applications.[1][3] The decomposition is not influenced by reducing agents or biological tissues, with the rate being primarily dependent on the nucleophile structure, pH, and temperature.[4]

The overall reaction involves the liberation of two moles of nitric oxide for every mole of the parent this compound compound.[1][3]

Quantitative Data on Nitric Oxide Release

The following tables summarize the key quantitative parameters of nitric oxide release from this compound under various conditions.

| Parameter | Value | Conditions | Reference(s) |

| Half-life (t½) | 39 minutes | 37°C, pH 7.4, aqueous solution | [1][5] |

| 230 minutes | 22-25°C, pH 7.4, aqueous solution | [1] | |

| Moles of NO Released per Mole of this compound | 2 | pH 7.4 | [1][3] |

| 1.7 ± 0.1 | pH 7.4, 37°C | [6][7] | |

| First-Order Decomposition Rate Constant (k) | 0.019 ± 0.002 min⁻¹ | pH 7.4, 37°C | [6][7] |

| Decomposition Activation Energy | ~100 kJ/mol | - | [6][7] |

| EC₅₀ for Relaxation of Rabbit Aorta | 6.2 μM | - | [7] |

Experimental Protocols for Measuring Nitric Oxide Release

Accurate quantification of NO release from this compound is critical for experimental reproducibility. The following are detailed methodologies for commonly employed techniques.

Spectrophotometric Determination of NONOate Decomposition

This method indirectly measures NO release by monitoring the disappearance of the NONOate chromophore.

Principle: this compound has a characteristic UV absorbance maximum at approximately 252 nm.[1] As the compound decomposes and releases NO, this absorbance decreases. The rate of decomposition can be determined by monitoring this change over time.

Methodology:

-

Prepare a stock solution of this compound in a cold, alkaline solution (e.g., 10 mM NaOH) to ensure stability.

-

Initiate the decomposition by diluting the stock solution into a temperature-controlled buffer at the desired pH (e.g., phosphate buffer, pH 7.4) and temperature (e.g., 37°C).

-

Immediately place the sample in a UV-Vis spectrophotometer.

-

Monitor the decrease in absorbance at 250-252 nm at regular intervals.

-

The first-order rate constant (k) can be calculated from the slope of a semi-logarithmic plot of absorbance versus time. The half-life can then be calculated using the equation: t½ = 0.693 / k.

Griess Assay for Nitrite Quantification

This colorimetric assay is an indirect method that measures the accumulation of nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solutions.[8]

Principle: The Griess reaction is a two-step diazotization process.[9] First, acidified nitrite reacts with sulfanilamide to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine to produce a chromophoric azo derivative that absorbs light at approximately 540 nm.[8][9]

Methodology:

-

Incubate the this compound solution under the desired experimental conditions for a specified time.

-

At various time points, collect aliquots of the sample.

-

To each sample, add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution).

-

Allow the color to develop for a specified period.

-

Measure the absorbance of the solution at 540 nm using a microplate reader or spectrophotometer.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Note: The Griess assay can be prone to interference from components in complex biological media.[8]

Electrochemical Detection with an NO-Selective Electrode

This method allows for the real-time, direct measurement of NO concentration in solution.

Principle: An NO-selective electrode consists of a working electrode and a reference electrode. NO diffuses across a gas-permeable membrane and is oxidized at the working electrode, generating an electrical current that is proportional to the NO concentration.

Methodology:

-

Calibrate the NO-selective electrode according to the manufacturer's instructions using standard solutions of a stable NO donor or a saturated NO solution.

-

Place the calibrated electrode into the experimental solution containing this compound.

-

Continuously record the electrode output to obtain a real-time profile of NO release.

-

This method provides a direct measurement of the NO concentration over time, from which kinetic parameters can be derived.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways associated with this compound.

Caption: Experimental workflow for determining the nitric oxide release kinetics of this compound.

Caption: Simplified canonical nitric oxide signaling pathway via soluble guanylate cyclase activation.

Concluding Remarks

This compound serves as a valuable tool for investigating the multifaceted roles of nitric oxide in biological systems. Its predictable, first-order release kinetics allow for the controlled delivery of NO in a variety of experimental contexts. A thorough understanding of its decomposition properties and the appropriate application of measurement techniques are paramount for obtaining reliable and interpretable results. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their studies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. biotium.com [biotium.com]

- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CAS:136587-13-8 | nitric oxide donor | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. mdpi.com [mdpi.com]

- 9. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Spermine NONOate: Chemical Properties, Structure, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermine NONOate, a diazeniumdiolate, is a widely utilized nitric oxide (NO) donor in biomedical research. Its utility stems from its ability to spontaneously release NO in a controlled and pH-dependent manner, mimicking endogenous NO production. This guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, along with detailed experimental protocols and an exploration of its associated signaling pathways.

Chemical Properties and Structure

This compound is the chemical adduct of nitric oxide and the naturally occurring polyamine, spermine. This complex provides a stable solid form that, upon dissolution in aqueous solutions at physiological pH, decomposes to release nitric oxide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | N-[4-[1-(3-Aminopropyl)-2-hydroxy-2-nitrosohydrazino]butyl]-1,3-propanediamine | [1] |

| CAS Number | 136587-13-8 | [1][2][3][4] |

| Molecular Formula | C₁₀H₂₆N₆O₂ | [1][2][3] |

| Molecular Weight | 262.35 g/mol | [1][3] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in water (up to 100 mM) and aqueous buffers. | [1][2] |

| Storage | Desiccate at -20°C. | [1] |

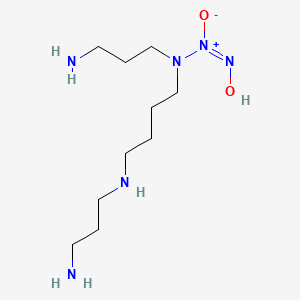

Structural Information

The chemical structure of this compound features a diazeniumdiolate functional group ([N(O)NO]⁻) attached to the spermine backbone.

| Structural Attribute | Representation |

| 2D Structure |  |

| SMILES | C(CCN)CCN(CCCN)N(=O)[N-]=O |

| InChI Key | QPIOUFBAROSIAN-UHFFFAOYSA-N |

Mechanism of Action: Nitric Oxide Release

This compound functions as a nitric oxide donor through the spontaneous, pH-dependent decomposition of the diazeniumdiolate moiety. This decomposition follows first-order kinetics.[5]

Nitric Oxide Release Kinetics

The rate of nitric oxide release from this compound is critically dependent on pH and temperature. The compound is relatively stable in alkaline solutions (pH ≥ 10.0) and decomposes more rapidly as the pH decreases.[4]

| Condition | Half-life (t½) | Moles of NO released per mole of this compound |

| pH 7.4, 37°C | 39 minutes | ~2 |

| pH 7.4, 22-25°C | 230 minutes | ~2 |

This predictable release profile allows researchers to generate controlled concentrations of nitric oxide over extended periods, making it a valuable tool for studying the physiological and pathological effects of NO.

Signaling Pathways

The biological effects of the nitric oxide released from this compound are mediated through various signaling pathways, primarily the canonical cGMP-dependent pathway, but also through cGMP-independent mechanisms.

cGMP-Dependent Signaling Pathway

The most well-characterized pathway involves the activation of soluble guanylyl cyclase (sGC).

Caption: cGMP-Dependent Signaling Pathway of Nitric Oxide.

In this pathway, nitric oxide diffuses into target cells and binds to the heme prosthetic group of soluble guanylyl cyclase, leading to its activation. The activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] Elevated levels of cGMP subsequently activate Protein Kinase G (PKG), which phosphorylates various downstream targets, ultimately leading to physiological responses such as vasodilation.[6]

cGMP-Independent Signaling Pathways

Emerging evidence suggests that nitric oxide can also elicit biological responses through mechanisms that do not involve cGMP. These pathways are particularly relevant in phenomena such as the vasodilation of certain arteries.[7][8]

Caption: cGMP-Independent Signaling Mechanisms of Nitric Oxide.

Key cGMP-independent mechanisms include:

-

Activation of Sarco/endoplasmic Reticulum Ca²⁺-ATPase (SERCA): NO can directly activate the SERCA pump, enhancing the sequestration of calcium from the cytosol into the sarcoplasmic reticulum. This reduction in cytosolic calcium contributes to smooth muscle relaxation.[7]

-

Modulation of Ion Channels: Nitric oxide can directly activate certain ion channels, such as Ca²⁺-activated potassium channels (KCa). The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane and subsequent vasodilation.[7][8]

-

Activation of Na⁺/K⁺-ATPase: NO has been shown to stimulate the activity of the Na⁺/K⁺-ATPase pump, which also contributes to membrane hyperpolarization and vasodilation.[7]

Experimental Protocols

General Synthesis of this compound

While commercially available, the synthesis of this compound can be achieved in a laboratory setting. The general procedure involves the reaction of spermine with nitric oxide gas under basic conditions.

Caption: General Workflow for the Synthesis of this compound.

Disclaimer: The synthesis of this compound involves the use of high-pressure nitric oxide gas and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Preparation of Stock Solutions

For experimental use, a stock solution of this compound is typically prepared in a basic solution to ensure its stability.

-

Preparation of Alkaline Solution: Prepare a 10 mM sodium hydroxide (NaOH) solution in high-purity water.

-

Dissolving this compound: Weigh the desired amount of solid this compound and dissolve it in the 10 mM NaOH solution to the desired stock concentration (e.g., 100 mM).

-

Storage: Store the alkaline stock solution at -80°C for long-term storage (up to 6 months) or at 0-4°C for short-term use (up to 24 hours).[8] It is recommended to prepare fresh solutions for each experiment.

General Protocol for Cell Culture Treatment

The following is a generalized protocol for treating cultured cells with this compound to study the effects of nitric oxide.

-

Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow overnight.

-

Preparation of Working Solution: Immediately before use, dilute the alkaline stock solution of this compound into pre-warmed, serum-free or complete cell culture medium to the final desired concentration. The dilution into the neutral pH of the culture medium will initiate the release of nitric oxide.

-

Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound.

-

Incubation: Incubate the cells for the desired period, considering the half-life of this compound at 37°C (approximately 39 minutes).

-

Control Groups: Include appropriate control groups, such as vehicle-treated cells (medium with the same concentration of NaOH used for the stock solution) and cells treated with decomposed this compound (a solution of this compound that has been allowed to fully release its NO prior to addition to the cells).

-

Downstream Analysis: Following the incubation period, proceed with the desired downstream assays (e.g., cell viability, apoptosis assays, protein expression analysis).

Safety and Handling

This compound should be handled with care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container, desiccated, at -20°C.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable tool for researchers studying the diverse roles of nitric oxide in biology and medicine. Its predictable and sustained release of NO allows for controlled experimental conditions. A thorough understanding of its chemical properties, mechanism of action, and associated signaling pathways, as outlined in this guide, is essential for its effective and safe use in a research setting.

References

- 1. rndsystems.com [rndsystems.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound - Cayman Chemical [bioscience.co.uk]

- 4. This compound [sigmaaldrich.com]

- 5. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitric oxide and cGMP cause vasorelaxation by activation of a charybdotoxin-sensitive K channel by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]

The pH-Dependent Decomposition of Spermine NONOate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of pH in the decomposition of Spermine NONOate, a diazeniumdiolate nitric oxide (NO) donor. Understanding the kinetics and mechanisms of this process is paramount for its application in pharmacological research and drug development, where controlled NO release is essential.

Core Principles of this compound Decomposition

This compound is a stable solid that, upon dissolution in aqueous media, undergoes a pH-dependent, first-order decomposition to release nitric oxide.[1] This characteristic allows for a predictable and quantifiable release of NO, making it a valuable tool for studying the physiological and pathological effects of this critical signaling molecule. The rate of decomposition is highly dependent on the proton concentration, with faster release observed in acidic conditions and greater stability in alkaline environments.[2][3]

Quantitative Analysis of Decomposition Kinetics

The decomposition of this compound follows first-order kinetics, meaning the rate of decomposition is directly proportional to the concentration of the NONOate. The key parameters used to quantify this process are the half-life (t½) and the first-order rate constant (k).

| Parameter | Value | Conditions |

| Half-life (t½) | 39 minutes | pH 7.4, 37°C |

| 230 minutes | pH 7.4, 22-25°C | |

| Decomposition Rate Constant (k) | 0.019 min⁻¹ | pH 7.4, 37°C |

| Stoichiometry of NO Release | 1.7 - 2.0 moles of NO per mole of this compound | pH 7.4, 37°C |

This table summarizes key quantitative data for the decomposition of this compound under physiological conditions.[1][2][4][5]

Chemical Mechanism of Decomposition

The decomposition of this compound is an acid-catalyzed process initiated by protonation. The mechanism involves the following key steps:

-

Protonation: The diazeniumdiolate anion can be protonated at two primary sites: the terminal oxygen and the amino nitrogen. While the terminal oxygen is the thermodynamically favored site for protonation in equilibrium, the kinetically significant pathway leading to decomposition involves the protonation of the amino nitrogen.

-

Tautomerization: The protonated intermediate exists in tautomeric forms.

-

Dissociation: The tautomer protonated at the amino nitrogen is unstable and rapidly dissociates, releasing two molecules of nitric oxide and the parent spermine molecule.

This acid-catalyzed decomposition consumes protons, which can lead to an increase in the pH of an unbuffered solution as the reaction proceeds, thereby slowing down the decomposition rate.

References

- 1. datapdf.com [datapdf.com]

- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso-N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

Spermine NONOate: A Technical Overview of its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermine NONOate, a diazeniumdiolate, is a valuable research tool for investigating the multifaceted roles of nitric oxide (NO) in biological systems. Its utility stems from its spontaneous and predictable release of NO under physiological conditions, mimicking endogenous NO production. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological applications of this compound, with a focus on its mechanism of action and relevant experimental protocols.

Discovery and Synthesis

The discovery of diazeniumdiolates, or NONOates, as nitric oxide donor compounds dates back to the work of Drago and colleagues. These compounds are typically synthesized by the reaction of primary or secondary amines with nitric oxide gas under high pressure in an alkaline environment. This compound is specifically formed from the reaction of the endogenous polyamine spermine with nitric oxide. While detailed proprietary synthesis protocols are often not fully disclosed, the general principle involves the nucleophilic addition of the amine to nitric oxide.[1] A general laboratory-scale synthesis can be performed using a specialized apparatus that allows for the safe handling of high-pressure nitric oxide gas under anaerobic conditions.

Quantitative Data

The biological and chemical properties of this compound are quantifiable, allowing for precise experimental design. Key parameters are summarized in the tables below.

| Chemical and Physical Properties | |

| CAS Number | 136587-13-8 |

| Molecular Formula | C₁₀H₂₆N₆O₂ |

| Molecular Weight | 262.35 g/mol |

| Appearance | White solid |

| Solubility | Soluble in water (up to 100 mM) |

| Storage | Desiccate at -20°C |

| Nitric Oxide Release Kinetics | |

| Half-life (t½) at 37°C, pH 7.4 | 39 minutes |

| Half-life (t½) at 22-25°C, pH 7.4 | 230 minutes |

| Moles of NO released per mole of compound | Approximately 2 |

| Decomposition Kinetics | First-order, pH-dependent |

| Biological Activity | |

| EC₅₀ (Relaxation of rabbit aorta) | 6.2 µM |

| Cytotoxicity (Ovarian Cancer Cell Lines) | Induces apoptosis and necrosis at high concentrations |

Experimental Protocols

Synthesis of this compound (General Procedure)

Disclaimer: The synthesis of this compound involves high-pressure nitric oxide gas and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

-

Spermine

-

Anhydrous, oxygen-free organic solvent (e.g., diethyl ether or acetonitrile)

-

Sodium methoxide or other suitable base

-

High-purity nitric oxide gas

-

High-pressure reaction vessel (autoclave) equipped with a stirrer, pressure gauge, and gas inlet/outlet

Procedure:

-

Dissolve spermine in the anhydrous, oxygen-free solvent in the high-pressure reaction vessel.

-

Add a stoichiometric amount of sodium methoxide to the solution to create an alkaline environment.

-

Seal the reaction vessel and purge thoroughly with an inert gas (e.g., argon or nitrogen) to remove all traces of oxygen.

-

Pressurize the vessel with nitric oxide gas to the desired pressure (typically several atmospheres).

-

Stir the reaction mixture at room temperature for a specified period (e.g., 24-48 hours), monitoring the pressure drop as NO is consumed.

-

After the reaction is complete, slowly and carefully vent the excess nitric oxide gas into a chemical scrubber.

-

The solid this compound product can be isolated by filtration, washed with the anhydrous solvent, and dried under vacuum.

-

Store the final product under an inert atmosphere at -20°C.

Measurement of Nitric Oxide Release

The release of nitric oxide from this compound can be monitored in real-time using a nitric oxide sensor or quantified by measuring the accumulation of its stable oxidation products, nitrite and nitrate, using the Griess assay.

Chemiluminescence Detection (Real-time NO measurement):

-

Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at the desired temperature (e.g., 37°C).

-

Introduce the solution into a reaction vessel connected to a chemiluminescence-based nitric oxide analyzer.

-

The analyzer will continuously measure the concentration of NO in the headspace or in the solution over time.

-

The data can be used to calculate the rate of NO release and the half-life of the this compound under the specific experimental conditions.

Griess Assay (Nitrite/Nitrate measurement):

-

Prepare a solution of this compound in a suitable buffer and incubate at the desired temperature.

-

At various time points, take aliquots of the solution.

-

To measure total nitrite and nitrate, first reduce the nitrate in the samples to nitrite using nitrate reductase.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples.

-

Azo dye formation will result in a color change that can be quantified spectrophotometrically at ~540 nm.

-

Create a standard curve using known concentrations of sodium nitrite to determine the concentration of nitrite in the samples.

Vasorelaxation Assay

The vasorelaxant effects of this compound can be assessed using isolated arterial rings in an organ bath setup.

-

Isolate an artery (e.g., thoracic aorta) from a laboratory animal and cut it into rings.

-

Suspend the arterial rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Connect the rings to an isometric force transducer to record changes in tension.

-

Pre-contract the arterial rings with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

-

Once a stable contraction is achieved, add increasing concentrations of this compound to the organ bath in a cumulative manner.

-

Record the relaxation response at each concentration and calculate the EC₅₀ value.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects primarily through the release of nitric oxide. NO is a highly reactive signaling molecule that can modulate various cellular processes.

The cGMP-Dependent Pathway

The canonical signaling pathway for nitric oxide involves the activation of soluble guanylate cyclase (sGC).

Caption: The canonical nitric oxide signaling pathway.

In this pathway, NO diffuses into target cells and binds to the heme moiety of sGC, leading to a conformational change that activates the enzyme. Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, primarily activating Protein Kinase G (PKG), which in turn phosphorylates various downstream targets, leading to physiological responses such as vasodilation and inhibition of platelet aggregation.

Modulation of PI3K/Akt and STAT3 Signaling

Recent research has revealed that nitric oxide can also modulate other critical signaling pathways, such as the PI3K/Akt and STAT3 pathways, often through post-translational modifications of key signaling proteins.

Workflow for Investigating NO-Mediated Signaling:

Caption: Experimental workflow to study NO's effect on signaling.

Inhibition of the PI3K/Akt Pathway: Nitric oxide has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation. One proposed mechanism is the S-nitrosylation of PTEN (phosphatase and tensin homolog), a negative regulator of the PI3K/Akt pathway.

Caption: NO-mediated inhibition of the PI3K/Akt pathway.

S-nitrosylation of PTEN can inhibit its phosphatase activity. This leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn promotes the phosphorylation and activation of Akt. However, at high concentrations, NO can also directly S-nitrosylate and inhibit Akt, leading to a pro-apoptotic effect.

Inhibition of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of cytokine signaling and is often constitutively active in cancer cells. Nitric oxide can inhibit STAT3 activation by preventing its phosphorylation. This is thought to occur through the S-nitrosylation of cysteine residues within the STAT3 protein, which can interfere with its ability to be phosphorylated by upstream kinases like JAKs.[2][3]

Caption: NO-mediated inhibition of STAT3 signaling.

Conclusion

This compound is a versatile and powerful tool for studying the diverse biological roles of nitric oxide. Its predictable and spontaneous release of NO allows for controlled and reproducible experiments. The ability of NO to modulate key signaling pathways such as the cGMP, PI3K/Akt, and STAT3 pathways highlights its importance in cellular regulation and provides avenues for therapeutic intervention in a variety of diseases, including cardiovascular disorders and cancer. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research into the promising applications of this compound and other nitric oxide donors.

References

A Technical Guide to the Cellular Effects of Spermine NONOate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Spermine NONOate ((Z)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio) butyl]-amino]diazen-1-ium-1,2-diolate) is a member of the diazeniumdiolate (NONOate) class of compounds, which are widely utilized in biomedical research for their ability to spontaneously release nitric oxide (NO) under physiological conditions.[1][2] As a gaseous signaling molecule, NO is a critical regulator of numerous cellular processes, including vasodilation, neurotransmission, and host defense.[1] The predictable, pH-dependent decomposition of this compound makes it an invaluable tool for investigating the multifaceted biological roles of NO at the cellular and molecular levels.[2][3]

This technical guide provides an in-depth overview of the core biological effects of this compound at the cellular level. It details its mechanism of action, summarizes key quantitative data, outlines common experimental protocols, and visualizes the principal signaling pathways it modulates.

Physicochemical Properties and Nitric Oxide Release Kinetics

This compound is a water-soluble solid that functions as a reliable NO donor.[2] Its defining characteristic is the spontaneous, first-order dissociation in aqueous solutions at physiological temperature and pH to release NO.[1][3] This decomposition is proton-initiated; the compound is relatively stable at basic pH but readily releases NO in the presence of protons.[3] The rate of NO release is a critical parameter for experimental design, and key kinetic data for this compound are summarized below.

Table 1: Physicochemical and Kinetic Properties of this compound

| Parameter | Value | Conditions | Citation(s) |

|---|---|---|---|

| Molecular Weight | 262.35 g/mol | N/A | [1] |

| Moles of NO Released | 1.7 - 2.0 moles per mole of compound | pH 7.4 | [1][4] |

| Half-life (t½) | 37 ± 3 min | Chromaffin cells | [5] |

| Half-life (t½) | ~39 min | 37°C, pH 7.4 | [1][6] |

| Decomposition Rate Constant | 0.019 ± 0.002 min⁻¹ | 37°C, pH 7.4 |[4] |

Core Mechanism of Action

The biological effects of this compound are overwhelmingly attributed to the release of nitric oxide and the subsequent actions of NO on cellular targets. The parent spermine molecule, a natural polyamine, can also have biological effects, such as inducing apoptosis by triggering cytochrome c release and caspase-3 activation in cell-free systems.[7][8] However, in the context of this compound treatment, the rapid and significant flux of NO is the primary driver of the observed cellular responses.

Upon dissolution in a physiological buffer (pH 7.4, 37°C), this compound undergoes proton-dependent decomposition to liberate two molecules of nitric oxide and the original spermine polyamine.[1][3]

References

- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotium.com [biotium.com]

- 3. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]

- 4. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of nitric oxide donors S-nitroso-N-acetyl-DL-penicillamine, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Spermine triggers the activation of caspase-3 in a cell-free model of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Decomposition Products and Byproducts of Spermine NONOate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the decomposition of Spermine NONOate, a widely used nitric oxide (NO) donor. The document details the primary decomposition products and byproducts, the kinetics and mechanism of decomposition, and the key signaling pathways activated by the released nitric oxide. Furthermore, it outlines detailed experimental protocols for the analysis of this compound decomposition and its biological effects.

Introduction to this compound

This compound, formally known as (Z)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio)butyl]-amino]diazen-1-ium-1,2-diolate, is a member of the diazeniumdiolate class of compounds. These molecules are renowned for their ability to spontaneously release nitric oxide under physiological conditions, making them invaluable tools in biomedical research and potential therapeutic agents. The decomposition of this compound is a pH-dependent, first-order process, yielding nitric oxide and the parent polyamine, spermine.[1][2]

Decomposition Products and Byproducts

The primary decomposition of this compound in aqueous solution yields two main products:

-

Nitric Oxide (NO): A gaseous signaling molecule with a wide range of physiological effects.

-

Spermine: An endogenous polyamine involved in various cellular processes.

Under physiological conditions (pH 7.4 and 37°C), approximately 1.7 to 2 moles of nitric oxide are released per mole of this compound.[1][3]

While the core decomposition is straightforward, the reactive nature of nitric oxide can lead to the formation of various byproducts, particularly in a complex biological milieu. These can include:

-

Nitrite (NO₂⁻) and Nitrate (NO₃⁻): Stable oxidation products of nitric oxide in aqueous environments.

-

S-nitrosothiols (RSNOs): Formed from the reaction of nitric oxide with thiols (e.g., glutathione) in the presence of oxygen.

-

Lipid-nitroso adducts: Resulting from the reaction of nitric oxide with lipid peroxyl radicals.[4]

It is important to note that in serum-containing cell culture media, the parent amine, spermine, can be metabolized by amine oxidases into cytotoxic byproducts like aminodialdehyde, acrolein, hydrogen peroxide, and ammonia.[5]

Quantitative Data on this compound Decomposition

The decomposition kinetics of this compound are crucial for its application as a controlled NO donor. The following tables summarize the key quantitative parameters.

| Parameter | Value | Conditions | Reference(s) |

| Half-life (t½) | 39 ± 3 minutes | 37°C, pH 7.4 | [6] |

| 230 minutes | 22-25°C, pH 7.4 | [2] | |

| Decomposition Rate Constant (k) | 0.019 ± 0.002 min⁻¹ | 37°C, pH 7.4 | [1] |

| Moles of NO Released per Mole of this compound | 1.7 ± 0.1 | 37°C, pH 7.4 | [1] |

| ~2 | 37°C, pH 7.4 | [3] | |

| Activation Energy of Decomposition | ~100 kJ/mol | [1] |

Table 1: Decomposition Kinetics of this compound

| Parameter | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent | Reference(s) |

| UV Absorbance | 252 nm | 8,500 M⁻¹ cm⁻¹ | Aqueous buffer | [2] |

| 250 nm | 8,000 M⁻¹ cm⁻¹ | Aqueous buffer | [6] |

Table 2: Spectroscopic Properties of Intact this compound

Signaling Pathways

The biological effects of this compound are primarily mediated by the released nitric oxide. NO activates several signaling pathways, with the most well-characterized being the canonical cGMP-dependent pathway. However, cGMP-independent mechanisms have also been identified.

cGMP-Dependent Signaling Pathway

The primary signaling cascade initiated by NO involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG).

cGMP-Independent Signaling Pathway

In vascular smooth muscle, NO released from this compound can induce vasodilation through mechanisms that are independent of cGMP production.[7][8] These pathways involve the direct modulation of ion channels and pumps.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound decomposition.

Kinetic Analysis of this compound Decomposition by UV-Vis Spectrophotometry

This protocol allows for the determination of the decomposition rate of this compound by monitoring the decrease in its characteristic UV absorbance.

Materials:

-

This compound

-

0.1 M Phosphate Buffer (pH 7.4)

-

0.01 M NaOH

-

UV-Vis Spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in 0.01 M NaOH. Alkaline solutions of NONOates are stable for extended periods at 0-4°C.

-

Equilibrate the UV-Vis spectrophotometer and the cuvette holder to 37°C.

-

Add a known volume of the 0.1 M phosphate buffer (pH 7.4) to a quartz cuvette and place it in the spectrophotometer to obtain a baseline reading.

-

To initiate the decomposition, add a small volume of the this compound stock solution to the buffer in the cuvette to achieve the desired final concentration. Mix quickly by inverting the cuvette.

-

Immediately begin recording the absorbance at 252 nm at regular time intervals (e.g., every 60 seconds) for a period sufficient to observe a significant decrease in absorbance (e.g., 3-5 half-lives).

-

The first-order decomposition rate constant (k) can be determined from the slope of a plot of the natural logarithm of the absorbance versus time. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Quantification of Nitric Oxide Release

The amount of NO released from this compound can be quantified indirectly by measuring its stable breakdown product, nitrite, using the Griess assay, or directly using methods like the hemoglobin assay or chemiluminescence.

Materials:

-

Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solution

-

Microplate reader

Procedure:

-

Prepare a standard curve of sodium nitrite in the same buffer used for the this compound decomposition.

-

At various time points during the decomposition of this compound (initiated as described in 5.1), withdraw aliquots of the reaction mixture.

-

Add the Griess reagent to the standards and the collected samples according to the manufacturer's instructions. This typically involves a two-step addition of the reagent components.[9]

-

Allow the color to develop for the time specified in the kit protocol (usually 10-30 minutes) at room temperature, protected from light.[4][9]

-

Measure the absorbance at 540-548 nm using a microplate reader.[4][9]

-

Determine the concentration of nitrite in the samples by comparing their absorbance to the sodium nitrite standard curve.

This assay is based on the reaction of NO with oxyhemoglobin (oxyHb) to form methemoglobin (metHb), which can be monitored spectrophotometrically.

Materials:

-

Oxyhemoglobin solution

-

Spectrophotometer

Procedure:

-

In a cuvette, add a solution of oxyhemoglobin in buffer.

-

Initiate the decomposition of this compound in the cuvette.

-

Monitor the spectral changes as oxyHb is converted to metHb. This can be followed by the increase in absorbance at 401 nm or the decrease at 576 nm.[10]

-

The concentration of NO released can be calculated using the change in absorbance and the molar extinction coefficient for the oxyHb to metHb conversion.

Analysis of Spermine by HPLC

The parent amine, spermine, can be quantified using reverse-phase HPLC following pre-column derivatization to render it fluorescent or UV-active.

Materials:

-

Spermine standard

-

Perchloric acid

-

Derivatization reagent (e.g., o-phthalaldehyde (OPA) with N-acetyl-L-cysteine, or dansyl chloride)

-

HPLC system with a C18 column and a fluorescence or UV detector

Procedure:

-

Sample Preparation: At the end of the this compound decomposition reaction, stop the reaction and deproteinize the sample (if in a biological matrix) by adding ice-cold perchloric acid. Centrifuge to pellet the precipitated protein.

-

Derivatization: Neutralize the supernatant and then derivatize an aliquot with a suitable agent. For example, react with OPA and N-acetyl-L-cysteine to form a fluorescent adduct.

-

HPLC Analysis:

-

Inject the derivatized sample onto a C18 reverse-phase column.

-

Elute the derivatized spermine using a gradient of an appropriate mobile phase (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol).

-

Detect the derivatized spermine using a fluorescence detector (e.g., excitation at 340 nm and emission at 450 nm for OPA derivatives) or a UV detector.

-

-

Quantification: Prepare a standard curve using known concentrations of spermine that have been derivatized in the same manner as the samples. The concentration of spermine in the samples can be determined by comparing their peak areas to the standard curve.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a comprehensive analysis of this compound decomposition.

Conclusion

This technical guide has provided a detailed examination of the decomposition of this compound, a critical tool for nitric oxide research. The primary decomposition products are nitric oxide and spermine, with the potential for various byproducts depending on the chemical environment. The kinetics of this decomposition are well-defined, allowing for the controlled delivery of nitric oxide. The biological effects are mediated through both cGMP-dependent and -independent signaling pathways. The experimental protocols provided herein offer a robust framework for researchers to study the decomposition of this compound and its physiological consequences. A thorough understanding of these aspects is essential for the effective use of this compound in research and for the development of novel nitric oxide-based therapeutics.

References

- 1. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. abcam.cn [abcam.cn]

- 10. files01.core.ac.uk [files01.core.ac.uk]

The Role of Spermine NONOate in Nitric Oxide Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Spermine NONOate, a diazeniumdiolate nitric oxide (NO) donor, and its multifaceted role in NO signaling pathways. This document details its chemical properties, mechanisms of action, and its application in research, with a focus on both canonical and non-canonical signaling cascades.

Introduction to this compound

This compound, formally known as (Z)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio)butyl]-amino]diazen-1-ium-1,2-diolate, is a valuable tool in biomedical research for the controlled release of nitric oxide. As a member of the NONOate class of compounds, it spontaneously decomposes in aqueous solutions in a pH-dependent, first-order reaction to liberate two moles of NO per mole of the parent compound.[1][2] This predictable and controllable release profile makes it a preferred NO donor for a variety of in vitro and in vivo studies.

Quantitative Data on this compound

The utility of this compound as an NO donor is defined by its kinetic properties and the effective concentrations at which it elicits biological responses.

Table 1: Physicochemical and Kinetic Properties of this compound

| Parameter | Value | Conditions |

| Molecular Formula | C₁₀H₂₆N₆O₂ | - |

| Molecular Weight | 262.35 g/mol | - |

| NO Release Stoichiometry | 2 moles NO / 1 mole this compound | Aqueous solution |

| Half-life (t½) | 39 minutes | 37°C, pH 7.4 |

| Half-life (t½) | 230 minutes | 22-25°C, pH 7.4 |

Table 2: Effective Concentrations of this compound in Biological Systems

| Application | Effective Concentration | Biological System | Reference |

| Vasorelaxation (EC₅₀) | 6.2 µM | Rabbit aorta | |

| Vasorelaxation | 0.1 - 100 µM | Mouse corpus cavernosum | [3] |

| sGC Activation | Threshold: ~1 µM | Bovine chromaffin cells | [4] |

| Inhibition of Na,K-ATPase | 10 µM | Porcine nonpigmented ciliary epithelium | [5] |

| Intracellular pH decrease | 100 nM | Rat ventricular myocytes | [6] |

Nitric Oxide Signaling Pathways Modulated by this compound

This compound-derived NO influences cellular functions through both well-established and emerging signaling pathways.

The Canonical cGMP-Dependent Pathway

The most recognized mechanism of NO action is the activation of soluble guanylate cyclase (sGC), a cytosolic enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] cGMP then acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[7]

PKG phosphorylates a variety of downstream targets, leading to diverse physiological responses.[7] In vascular smooth muscle cells, PKG activation leads to the phosphorylation of myosin light chain phosphatase (MLCP), which dephosphorylates the myosin light chain, resulting in muscle relaxation and vasodilation.[7] PKG can also modulate the activity of various ion channels, further contributing to changes in cellular excitability.[7]

cGMP-Independent Signaling Pathways

Emerging evidence indicates that NO can elicit cellular responses independently of the sGC/cGMP/PKG axis. This compound has been instrumental in elucidating these alternative pathways. Studies have shown that vasorelaxant responses to this compound are only partially blocked by sGC inhibitors like ODQ, suggesting the involvement of other mechanisms.[8]

Key cGMP-independent mechanisms activated by NO from this compound include:

-

Activation of Na+/K+-ATPase: NO can stimulate the activity of the Na+/K+-ATPase pump, which is crucial for maintaining cellular ion gradients.[5] This activation can contribute to hyperpolarization of the cell membrane and influence cellular excitability.

-

Activation of Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA): NO has been shown to activate the SERCA pump, which sequesters calcium ions into the sarcoplasmic/endoplasmic reticulum.[9] This leads to a decrease in cytosolic calcium concentration, contributing to smooth muscle relaxation.

-

Activation of Calcium-Activated Potassium Channels (KCa): NO can directly or indirectly activate KCa channels, leading to potassium efflux and hyperpolarization of the cell membrane.[10][11] This hyperpolarization can close voltage-gated calcium channels, further reducing intracellular calcium levels and promoting relaxation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research.

Quantification of Nitric Oxide Release

The Griess assay is a common indirect method to quantify NO release by measuring its stable breakdown products, nitrite and nitrate.[12]

Protocol: Griess Assay for Nitrite/Nitrate Quantification

-

Sample Preparation: Collect cell culture supernatants or buffer from the experimental setup at desired time points after the addition of this compound.

-

Nitrate Reduction (Optional but Recommended): To measure total NOx (nitrite + nitrate), nitrate in the samples must first be converted to nitrite. This can be achieved using nitrate reductase.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. This reagent should be prepared fresh.

-

Reaction: Add the Griess reagent to the samples and standards in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to a standard curve generated using known concentrations of sodium nitrite.

Measurement of cGMP Levels

An Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying intracellular cGMP levels.[13][14]

Protocol: cGMP Competitive ELISA

-

Cell Lysis: After treatment with this compound for the desired duration, lyse the cells using 0.1 M HCl to stop phosphodiesterase activity and extract cGMP.

-

Sample Acetylation (Optional): For increased sensitivity, samples can be acetylated using a mixture of acetic anhydride and triethylamine.

-

ELISA Procedure:

-

Add standards and samples to a 96-well plate pre-coated with a cGMP-specific antibody.

-

Add a fixed amount of cGMP conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).

-

Incubate the plate to allow for competitive binding between the sample/standard cGMP and the enzyme-conjugated cGMP for the antibody binding sites.

-

Wash the plate to remove unbound reagents.

-

Add the enzyme substrate and incubate to allow for color development.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: The concentration of cGMP in the samples is inversely proportional to the signal intensity. Calculate the cGMP concentration by comparing the sample absorbance to the standard curve.

Assessment of Vasorelaxation in Isolated Tissue Baths

This protocol is used to study the effects of this compound on the contractility of isolated blood vessels.[15]

Protocol: Organ Bath Vasorelaxation Study

-

Tissue Preparation: Dissect and mount arterial rings (e.g., aorta, mesenteric artery) in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and bubbled with 95% O₂/5% CO₂.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).

-

Pre-contraction: Induce a submaximal contraction in the arterial rings using a vasoconstrictor agent (e.g., phenylephrine, U46619).

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise.

-

Data Recording: Record the changes in isometric tension after each addition of this compound.

-

Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curve and calculate the EC₅₀ value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of this compound on a biological system.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NO donors inhibit Na,K-ATPase activity by a protein kinase G-dependent mechanism in the nonpigmented ciliary epithelium of the porcine eye - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of nitric oxide donors S-nitroso-N-acetyl-DL-penicillamine, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The SarcoEndoplasmic Reticulum Calcium ATPase (SERCA) pump: a potential target for intervention in aging and skeletal muscle pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Calcium-activated potassium channel - Wikipedia [en.wikipedia.org]

- 12. biotium.com [biotium.com]

- 13. bioscience.co.uk [bioscience.co.uk]

- 14. s3.amazonaws.com [s3.amazonaws.com]

- 15. Mechanisms Underlying Vasorelaxation Induced in Rat Aorta by Galetin 3,6-Dimethyl Ether, a Flavonoid from Piptadenia stipulacea (Benth.) Ducke - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Spermine NONOate in Diverse Buffer Systems

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Spermine NONOate, a widely used nitric oxide (NO) donor, in various buffer systems. Understanding the solubility characteristics of this compound is critical for its effective application in experimental and therapeutic contexts, ensuring accurate dosing and predictable NO release kinetics. This document presents quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound, formally known as (Z)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio)butyl]-amino]diazen-1-ium-1,2-diolate, is a member of the diazeniumdiolate (NONOate) class of compounds. These compounds are valued in biomedical research for their ability to spontaneously release nitric oxide under physiological conditions. The rate of NO release is critically dependent on factors such as pH, temperature, and the composition of the surrounding medium.[1] Therefore, a thorough understanding of its solubility and stability in different buffer systems is paramount for reproducible and reliable experimental outcomes.

Solubility of this compound

This compound is a crystalline solid that is highly soluble in aqueous solutions.[2] This high solubility allows for the preparation of concentrated stock solutions for subsequent dilution into experimental buffers.

Quantitative Solubility Data

While specific comparative studies on the solubility of this compound across a range of different buffer systems are not extensively documented in publicly available literature, its solubility in aqueous buffers is generally reported to be high. The following table summarizes the available quantitative data and provides estimations based on the known chemical properties of the compound and the buffer components.

| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Notes |

| Aqueous Buffers | 7.4 | Not Specified | 100[3] | ~381 | General solubility in aqueous media. |

| Water | Not Specified | Not Specified | Not Specified | 100[4] | High solubility noted. |

| 0.1 M Phosphate Buffer | 7.4 | 37 | High | High | Commonly used buffer for in vitro studies. |

| 0.01 M NaOH | >10 | 0 | Stable in solution | Stable in solution | At alkaline pH, this compound is stable, and decomposition to release NO is minimal.[1] |

| TRIS Buffer | 7.4 | 25 | Estimated >50 | Estimated >190 | High solubility is expected. However, the pH of TRIS buffers is known to be temperature-dependent, which can affect the stability and NO release rate of this compound.[5] |

| Citrate Buffer | 5.0 - 6.0 | 25 | High | High | While highly soluble, the acidic pH of citrate buffers will lead to rapid decomposition of this compound and a burst release of NO.[1] |

Note: The solubility in TRIS and citrate buffers are estimations based on the general high aqueous solubility of this compound. The primary consideration in these buffer systems is the pH-dependent stability of the compound.

Stability and Decomposition

The stability of this compound is intrinsically linked to the pH of the buffer system. The compound is relatively stable in alkaline solutions but undergoes spontaneous, first-order decomposition to release nitric oxide in a pH-dependent manner.[1]

-

Alkaline Conditions (pH > 9): this compound exhibits greater stability, making alkaline solutions (e.g., 0.01 M NaOH) suitable for preparing stock solutions that can be stored for short periods.

-

Neutral Conditions (pH 7.4): At physiological pH, this compound has a predictable half-life, which is also temperature-dependent.

-

Acidic Conditions (pH < 6): In acidic environments, the decomposition of this compound is significantly accelerated, leading to a rapid, almost instantaneous release of NO.[7]

Experimental Protocols

This section provides detailed methodologies for determining the solubility of this compound and monitoring its stability.

Preparation of Buffer Solutions

a) Phosphate-Buffered Saline (PBS) (0.1 M, pH 7.4)

-

Dissolve 8.0 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of distilled water.

-

Adjust the pH to 7.4 with HCl.

-

Add distilled water to a final volume of 1 L.

-

Sterilize by autoclaving.

b) TRIS Buffer (0.1 M, pH 7.4)

-

Dissolve 12.11 g of Tris base in 800 mL of distilled water.

-

Adjust the pH to 7.4 with HCl at the intended experimental temperature, as the pH of TRIS buffer is temperature-sensitive.[5]

-

Add distilled water to a final volume of 1 L.

-

Sterilize by filtration.

c) Citrate Buffer (0.1 M, pH 6.0)

-

Prepare a 0.1 M solution of citric acid monohydrate (21.01 g/L) and a 0.1 M solution of trisodium citrate dihydrate (29.41 g/L).

-

Mix the two solutions in an appropriate ratio to achieve a pH of 6.0.

-

Verify the pH with a calibrated pH meter.

-

Sterilize by filtration.

Kinetic Solubility Assay Protocol

This protocol outlines a method to determine the kinetic solubility of this compound in the prepared buffer systems using UV-Vis spectrophotometry.

-

Preparation of this compound Stock Solution:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in 0.01 M NaOH. This alkaline solution will minimize premature decomposition.

-

-

Preparation of Test Solutions:

-

In a 96-well plate or individual microcentrifuge tubes, add a small volume of the this compound stock solution to the desired buffer (PBS, TRIS, or citrate) to achieve a range of final concentrations (e.g., from 0.1 to 1000 µg/mL). The final concentration of NaOH from the stock solution should be negligible.

-

-

Incubation:

-

Incubate the solutions at the desired temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle agitation.

-

-

Separation of Undissolved Compound:

-

After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitated compound.

-

-

Quantification by UV-Vis Spectrophotometry:

-

Carefully collect the supernatant.

-

Measure the absorbance of the supernatant at 252 nm using a UV-Vis spectrophotometer.[2] The intact this compound has a characteristic UV absorbance maximum at this wavelength.

-

Use the respective buffer as a blank.

-

-

Data Analysis:

-

Create a standard curve by preparing serial dilutions of the this compound stock solution in the respective buffers and measuring their absorbance at 252 nm.

-

Determine the concentration of this compound in the supernatant of the experimental samples by interpolating their absorbance values on the standard curve.

-

The highest concentration at which no precipitation is observed is considered the kinetic solubility.

-

Visualizations

Nitric Oxide Signaling Pathway

The primary biological effect of this compound is mediated by the release of nitric oxide, which activates the soluble guanylate cyclase (sGC) signaling pathway.

Caption: Nitric Oxide (NO) signaling pathway initiated by this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining this compound solubility.

Conclusion

The solubility of this compound in aqueous solutions is generally high, facilitating its use in a wide range of biological experiments. However, its stability is highly pH-dependent. Researchers and drug development professionals must carefully consider the buffer system and experimental conditions to ensure predictable and reproducible release of nitric oxide. The provided protocols and visualizations serve as a guide for the accurate determination of this compound solubility and for understanding its mechanism of action. Further studies providing direct comparative solubility data in various buffer systems would be a valuable contribution to the field.

References

- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effect of nitric oxide donors S-nitroso-N-acetyl-DL-penicillamine, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

The Theoretical Yield and Quantification of Nitric Oxide from Spermine NONOate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of nitric oxide (NO) release from the donor compound Spermine NONOate. It is designed to equip researchers, scientists, and professionals in drug development with the essential knowledge and methodologies for accurately quantifying and understanding the biological implications of NO release from this widely used chemical tool.

Core Concepts of this compound and Nitric Oxide Release

This compound, systematically named (Z)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio)butyl]-amino]diazen-1-ium-1,2-diolate, is a member of the diazeniumdiolate (NONOate) class of compounds. These compounds are renowned for their ability to spontaneously release nitric oxide under physiological conditions. The decomposition of this compound is a pH-dependent, first-order process that yields the parent polyamine (spermine) and two molecules of nitric oxide.

Theoretical and Experimental Yield

The stoichiometry of the decomposition of this compound dictates a theoretical yield of 2 moles of nitric oxide for every mole of the parent compound [1][2][3]. However, experimental measurements have refined this value. A notable study determined the number of moles of NO released per mole of decomposed this compound to be 1.7 ± 0.1 under physiological conditions (pH 7.4 and 37°C)[4][5]. This slight deviation from the theoretical yield highlights the importance of empirical validation in experimental settings.

Physicochemical and Kinetic Data

A thorough understanding of the physicochemical properties and decomposition kinetics of this compound is crucial for its effective application in research. The following tables summarize key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₆N₆O₂ | [1][6][7] |

| Molecular Weight | 262.35 g/mol | [6][7] |

| Theoretical NO Yield | 2 moles NO / mole this compound | [1][2][3] |

| Experimental NO Yield | 1.7 ± 0.1 moles NO / mole this compound | [4][5] |

| Condition | Half-life (t½) | Reference |

| 37°C, pH 7.4 | 39 minutes | [1][3][6] |

| 22-25°C, pH 7.4 | 230 minutes | [1][3] |

Experimental Protocols for Nitric Oxide Quantification

The accurate quantification of nitric oxide released from this compound is fundamental to any study investigating its biological effects. Three primary methods are commonly employed: the Griess assay, the oxyhemoglobin assay, and electrochemical detection.

Griess Assay for Nitrite and Nitrate

The Griess assay is an indirect colorimetric method that measures the concentration of nitrite (NO₂⁻), a stable and quantifiable end-product of NO oxidation in aqueous solutions. To account for the further oxidation of nitrite to nitrate (NO₃⁻), nitrate can be first reduced to nitrite, allowing for the determination of total NOx (nitrite + nitrate).

Principle: The assay involves a two-step diazotization reaction. In the first step, under acidic conditions, sulfanilamide reacts with nitrite to form a diazonium salt. In the second step, this salt is coupled with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo compound, which can be quantified spectrophotometrically at approximately 540 nm[2][8].

Detailed Protocol:

-

Reagent Preparation:

-

Griess Reagent: Prepare a solution containing 1% (w/v) sulfanilamide and 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in 5% (v/v) phosphoric acid. Store this solution in a dark, airtight container at 4°C.

-

Nitrate Reductase Buffer (for total NOx): Prepare a buffer containing nitrate reductase and its cofactor (NADPH) according to the manufacturer's instructions.

-

Nitrite Standard Solutions: Prepare a stock solution of sodium nitrite (e.g., 1 M) in deionized water. From this stock, prepare a series of working standards (e.g., 0-100 µM) by serial dilution in the same buffer as your experimental samples.

-

-

Sample Preparation:

-

Collect the experimental samples (e.g., cell culture supernatant, buffer from decomposition reaction).

-

If measuring total NOx, incubate the samples with the nitrate reductase buffer to convert nitrate to nitrite. Follow the enzyme manufacturer's protocol for incubation time and temperature.

-

Centrifuge the samples to remove any particulate matter.

-

-

Assay Procedure:

-

Pipette 50 µL of each standard and sample into separate wells of a 96-well microplate.

-

Add 50 µL of the Griess reagent to each well.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (0 µM nitrite standard) from all other readings.

-

Plot a standard curve of absorbance versus nitrite concentration for the standards.

-

Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.

-

Oxyhemoglobin Assay

This direct spectrophotometric method is based on the rapid reaction of NO with oxyhemoglobin (oxyHb) to form methemoglobin (metHb).

Principle: The oxidation of the ferrous iron (Fe²⁺) in oxyHb to the ferric state (Fe³⁺) in metHb by NO leads to a characteristic shift in the absorbance spectrum. The rate of this conversion is directly proportional to the rate of NO release[9].

Detailed Protocol:

-

Reagent Preparation:

-

Oxyhemoglobin Solution: Prepare a solution of purified hemoglobin in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The hemoglobin can be prepared from fresh red blood cells by lysis and purification. The final concentration should be in the low micromolar range (e.g., 5-10 µM). Ensure the hemoglobin is fully oxygenated by bubbling with oxygen or leaving it open to the air.

-

This compound Solution: Prepare a stock solution of this compound in a basic solution (e.g., 10 mM NaOH) to prevent premature decomposition.

-

-

Assay Procedure:

-

Place the oxyhemoglobin solution in a cuvette in a spectrophotometer.

-

Record the baseline absorbance spectrum (typically between 400-600 nm). Key wavelengths to monitor are the peak of oxyHb (around 415 nm) and the peak of metHb (around 406 nm).

-

Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette and mix quickly.

-

Immediately begin recording the absorbance changes over time at the selected wavelengths.

-

-

Data Analysis:

-

Calculate the change in absorbance over time.

-

The concentration of NO can be calculated using the known extinction coefficients for oxyHb and metHb and the stoichiometry of the reaction (1 mole of NO reacts with 1 mole of oxyHb).

-

Electrochemical Detection

Electrochemical sensors, often referred to as NO-selective electrodes, provide a real-time, direct measurement of NO concentration.

Principle: These amperometric sensors consist of a working electrode coated with a gas-permeable, NO-selective membrane. When a specific potential is applied to the working electrode, NO that diffuses through the membrane is oxidized, generating an electrical current that is directly proportional to the NO concentration[10][11].

Detailed Workflow:

-

Sensor Preparation and Calibration:

-

Prepare the NO sensor according to the manufacturer's instructions. This may involve polishing the electrode surface and applying the selective membrane.

-

Calibrate the sensor using standard solutions of known NO concentration. These standards can be generated by the decomposition of a known amount of an NO donor like S-nitrosoglutathione (GSNO) or by using commercially available NO gas mixtures.

-

-

Experimental Setup:

-

Place the calibrated sensor in the experimental solution (e.g., buffer, cell culture medium) in a thermostatically controlled vessel.

-

Allow the baseline current to stabilize.

-

-

Measurement:

-

Introduce the this compound solution into the vessel to initiate NO release.

-

Record the current generated by the sensor over time.

-

-

Data Analysis:

-

Convert the measured current to NO concentration using the calibration curve.

-

The resulting data provides a real-time profile of NO release from the this compound.

-

Signaling Pathways of Nitric Oxide Released from this compound

The biological effects of NO released from this compound are mediated through various signaling pathways, which can be broadly categorized as cGMP-dependent and cGMP-independent.

cGMP-Dependent Signaling Pathway

The canonical signaling pathway for NO involves the activation of soluble guanylate cyclase (sGC).

Mechanism:

-

sGC Activation: NO, being a small, lipophilic molecule, readily diffuses across cell membranes and binds to the heme moiety of sGC.

-

cGMP Production: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

PKG Activation: cGMP acts as a second messenger and allosterically activates cGMP-dependent protein kinase (PKG).

-

Downstream Effects: Activated PKG phosphorylates a variety of downstream target proteins, leading to diverse physiological responses such as smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neurotransmission[12][13][14].

cGMP-Independent Signaling Pathways

Emerging evidence indicates that NO can also exert its effects through mechanisms that are independent of the sGC-cGMP-PKG axis.

Mechanisms:

-

Activation of Potassium Channels: NO has been shown to directly activate certain types of potassium channels, including ATP-sensitive potassium (KATP) channels and calcium-activated potassium (KCa) channels[1][2][4][15][16]. The opening of these channels leads to hyperpolarization of the cell membrane, which can contribute to effects like smooth muscle relaxation.

-

S-Nitrosylation: NO can directly modify proteins by covalently attaching to cysteine thiol groups, a post-translational modification known as S-nitrosylation. This can alter the activity, localization, and stability of a wide range of proteins, thereby influencing numerous cellular processes.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Decomposition of this compound.

Caption: Workflow of the Griess Assay.

Caption: Nitric Oxide Signaling Pathways.

References

- 1. Nitric oxide activates ATP-sensitive potassium channels in mammalian sensory neurons: action by direct S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitric Oxide Regulates Neuronal Activity via Calcium-Activated Potassium Channels | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Nitric oxide activates ATP-sensitive potassium channels in mammalian sensory neurons: action by direct S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A flexible and physically transient electrochemical sensor for real-time wireless nitric oxide monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. Nitric Oxide Assay Kit (Colorimetric) (ab65328) | Abcam [abcam.com]

- 8. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Tutorial Review: Electrochemical Nitric Oxide Sensors for Physiological Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Nitric oxide regulates neuronal activity via calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

An In-Depth Technical Guide to Spermine NONOate: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals